molecular formula C18H25N B13804829 Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-

Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-

Cat. No.: B13804829
M. Wt: 255.4 g/mol
InChI Key: DAUXIZYWZXMLAF-UHFFFAOYSA-N
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Description

Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-: is an organic compound with the molecular formula C16H21N. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[2-(trans-4-propylcyclohexyl)ethyl] group. This compound is known for its applications in liquid crystal technology and other advanced material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with benzonitrile and trans-4-propylcyclohexyl ethyl bromide.

    Reaction Conditions: The reaction typically involves a nucleophilic substitution reaction where the bromide group is replaced by the nitrile group. This reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness.

    Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to enhance the reaction rate and selectivity.

    Purification Techniques: Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- can undergo oxidation reactions, typically forming benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a building block for drug development.

Industry:

  • Widely used in the production of liquid crystal materials for electronic displays.
  • Utilized in the manufacture of advanced polymers and materials with specific optical properties.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with various molecular targets depending on its application. In liquid crystal technology, it aligns with electric fields to modulate light transmission.
  • In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]-
  • Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]-

Comparison:

  • Benzonitrile,4-[2-(trans-4-pentylcyclohexyl)ethyl]- has a longer alkyl chain, which may influence its liquid crystal properties and alignment behavior.
  • Benzonitrile,4-[2-(trans-4-ethylcyclohexyl)ethyl]- has a shorter alkyl chain, potentially affecting its solubility and interaction with other molecules.

Uniqueness:

  • Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]- is unique due to its specific alkyl chain length, which provides a balance between flexibility and rigidity, making it suitable for various applications in liquid crystal technology and material science.

Properties

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

4-[2-(4-propylcyclohexyl)ethyl]benzonitrile

InChI

InChI=1S/C18H25N/c1-2-3-15-4-6-16(7-5-15)8-9-17-10-12-18(14-19)13-11-17/h10-13,15-16H,2-9H2,1H3

InChI Key

DAUXIZYWZXMLAF-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)CCC2=CC=C(C=C2)C#N

Origin of Product

United States

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